molecular formula C26H53NO3S B14951254 N-[2-(octylsulfonyl)ethyl]hexadecanamide

N-[2-(octylsulfonyl)ethyl]hexadecanamide

Cat. No.: B14951254
M. Wt: 459.8 g/mol
InChI Key: YEAYAVKCYNIMCS-UHFFFAOYSA-N
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Description

N-[2-(octylsulfonyl)ethyl]hexadecanamide is a synthetic lipophilic amide derivative intended for research and experimental use. Compounds with similar structural motifs, featuring long alkyl chains and polar head groups, are of significant interest in medicinal chemistry and chemical biology for exploring biological membrane interactions and protein binding . The unique structure of this reagent, which incorporates a hexadecanamide chain linked to an octylsulfonyl group via an ethyl spacer, suggests potential applications in areas such as the development of enzyme inhibitors or the study of lipid-based signaling pathways. Researchers are investigating these and other potential mechanisms in laboratory settings. Specific pharmacological activities and detailed mechanisms of action for this exact compound are not yet fully characterized and remain an active area of scientific investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C26H53NO3S

Molecular Weight

459.8 g/mol

IUPAC Name

N-(2-octylsulfonylethyl)hexadecanamide

InChI

InChI=1S/C26H53NO3S/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(28)27-23-25-31(29,30)24-21-19-10-8-6-4-2/h3-25H2,1-2H3,(H,27,28)

InChI Key

YEAYAVKCYNIMCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(octylsulfonyl)ethyl]hexadecanamide typically involves a multi-step process. One common method includes the reaction of hexadecanamide with 2-bromoethyl octyl sulfone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(octylsulfonyl)ethyl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The ethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(octylsulfonyl)ethyl]hexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(octylsulfonyl)ethyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The amide moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of hexadecanamide derivatives based on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Functional Groups Key Applications Reference
SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) C₃₇H₇₅NO₄ Ether, hydroxyl, amide Anti-inflammatory formulations, pseudo-ceramide in barrier repair
N-(Hexadecyloxyhydroxypropyl)-N-hydroxyethylhexadecanamide C₃₇H₇₅NO₄ Ether, hydroxyl, amide Cosmetic ingredient (moisturizers), meets Japanese pharmacopeia standards
N-[2-(3,4-dihydroxyphenyl)ethyl]-hexadecanamide C₂₄H₄₁NO₃ Catechol, amide Neuroscience research (lipid signaling in Alzheimer’s disease)
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide C₂₀H₄₁NO₃ Hydroxyethoxy, amide Collision cross-section studies, structural modeling
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide C₂₇H₄₃N₂O₂ Indole, methoxy, amide Supplier-listed compound (potential neuroactive applications)

Physicochemical Properties

  • Melting Point : The compound in exhibits a melting range of 69–77°C, typical for long-chain amides with high purity (≥98%) .
  • Lipophilicity: LogP values vary significantly. For example, N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecanamide has a LogP of 4.79, indicating moderate hydrophobicity .
  • Stability: Derivatives like palmitoyl ethanolamide remain stable for ≥2 years at -20°C, critical for pharmaceutical storage .

Research Findings and Discrepancies

  • NMR Data Reliability : highlights errors in reported NMR spectra for N-((2S,3R,4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl)-hexadecanamide, emphasizing the need for cross-referencing multiple sources .
  • Synthetic Complexity : Sulfonylated derivatives (e.g., ’s reaction mass compounds) may exhibit unique reactivity due to sulfonyl groups, though specific data on "N-[2-(octylsulfonyl)ethyl]hexadecanamide" remains absent .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing sulfonamide-containing amides like N-[2-(octylsulfonyl)ethyl]hexadecanamide?

Answer:
A standard approach involves alkylation and sulfonylation steps. For example, sulfonamide analogues of γ-amino acids are synthesized by reacting intermediates with methyl iodide in tetrahydrofuran (THF) using sodium carbonate (Na₂CO₃) as a base. Post-reaction, the solvent is evaporated, and the product is extracted with dichloromethane, followed by purification via column chromatography (yields ~39–45%) . Optimization may include adjusting reaction time, temperature, or reagent stoichiometry.

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm functional groups (e.g., sulfonyl, amide) and alkyl chain integrity. For instance, sulfonamide protons typically resonate at δ 2.8–3.5 ppm .
  • Mass Spectrometry (GC/MS): Analyze molecular ion peaks and fragmentation patterns. Hexadecanamide derivatives show characteristic peaks at m/z 299 (M+^+) in GC/MS .
  • Elemental Analysis: Compare experimental vs. calculated C/H/N/S ratios to confirm purity .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXD (for phase solving) can determine absolute configuration and bond angles. For sulfonamides, prioritize high-resolution data (≤1.0 Å) to resolve sulfonyl-oxygen electron density. Twinning or disordered regions may require iterative refinement using SHELXPRO for macromolecular interfaces .

Advanced: How should researchers address contradictory cytotoxicity results for sulfonamide amides across different cell lines?

Answer:

  • Standardize Assay Conditions: Ensure consistent cell culture media, incubation time, and passage number. For example, Siphonellamide E showed IC50_{50} = 78.4 µM against HeLa cells but lower activity in MCF-7 .
  • Mechanistic Profiling: Compare cellular uptake (e.g., via LC-MS quantification) and metabolism (e.g., cytochrome P450 assays) to identify cell-specific bioavailability differences.
  • Control for Sulfonamide Toxicity: Use structurally analogous non-sulfonamide compounds to isolate target-specific effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Toxicity Data: While specific data for this compound is limited, structurally similar hexadecanamides exhibit oral LD50_{50} >2000 mg/kg in rats. Always use gloves, lab coats, and fume hoods .
  • Waste Disposal: Neutralize sulfonamide residues with activated charcoal before aqueous disposal.
  • Emergency Measures: In case of skin contact, wash with 10% ethanol followed by soap and water .

Advanced: What computational strategies can predict the physicochemical properties of this compound for drug discovery?

Answer:

  • Lipophilicity (LogP): Use tools like MarvinSketch or ACD/Labs to estimate LogP (~6.5 for C24_{24}H49_{49}NO3_3S).
  • Solubility: Apply Hansen solubility parameters to identify compatible solvents (e.g., DMSO for in vitro assays).
  • Molecular Dynamics (MD): Simulate membrane permeability using GROMACS, focusing on sulfonyl-ethyl interactions with lipid bilayers .

Advanced: How can researchers differentiate between isomeric byproducts during the synthesis of this compound?

Answer:

  • Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • 2D NMR (COSY, HSQC): Identify coupling patterns between sulfonyl protons and adjacent ethyl groups.
  • Isotopic Labeling: Track 13C^{13}C-labeled intermediates to confirm reaction pathways .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ reverse-phase C18 columns with electrospray ionization (ESI+) and monitor transitions like m/z 456 → 299.
  • Calibration Curves: Prepare in plasma or tissue homogenates (range: 1–1000 ng/mL) with deuterated internal standards (e.g., d4_4-hexadecanamide) .

Advanced: How can researchers leverage high-throughput screening (HTS) to study the bioactivity of this compound derivatives?

Answer:

  • Fragment-Based Design: Generate a library of analogs by varying the sulfonyl-ethyl and hexadecanamide moieties.
  • Automated Assays: Use 384-well plates for cytotoxicity (MTT assay) or enzyme inhibition (e.g., phosphatases, IC50_{50} determination) .
  • Data Analysis: Apply Z-factor validation to exclude false positives and cluster dose-response curves using KNIME .

Advanced: What strategies mitigate challenges in crystallizing amphiphilic amides like this compound?

Answer:

  • Solvent Engineering: Use mixed solvents (e.g., acetone/water) to balance hydrophilicity (sulfonyl) and lipophilicity (alkyl chains).
  • Temperature Gradients: Slowly cool from 50°C to 4°C to induce nucleation.
  • Additives: Introduce small amines (e.g., triethylamine) to stabilize sulfonate groups during crystal lattice formation .

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